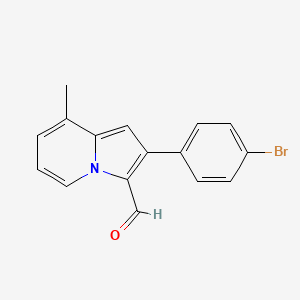
2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde is an organic compound that belongs to the indolizine family This compound is characterized by the presence of a bromophenyl group and a carbaldehyde group attached to the indolizine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde typically involves the condensation of 4-bromobenzaldehyde with 8-methylindolizine. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium cyanide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(4-Bromophenyl)-8-methylindolizine-3-carboxylic acid.
Reduction: 2-(4-Bromophenyl)-8-methylindolizine-3-methanol.
Substitution: 2-(4-Cyanophenyl)-8-methylindolizine-3-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromophenylacetic acid
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 2-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde is unique due to its indolizine core structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the reactivity of the bromophenyl group with the stability and versatility of the indolizine ring, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
562044-45-5 |
|---|---|
Molekularformel |
C16H12BrNO |
Molekulargewicht |
314.18 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-8-methylindolizine-3-carbaldehyde |
InChI |
InChI=1S/C16H12BrNO/c1-11-3-2-8-18-15(11)9-14(16(18)10-19)12-4-6-13(17)7-5-12/h2-10H,1H3 |
InChI-Schlüssel |
YSNSJIVZSKLSLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=CC(=C2C=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


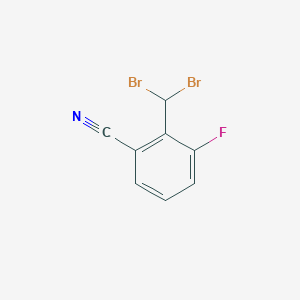
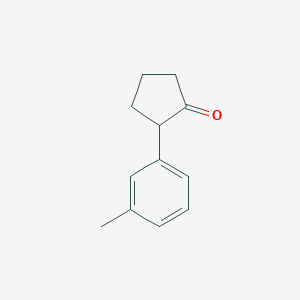
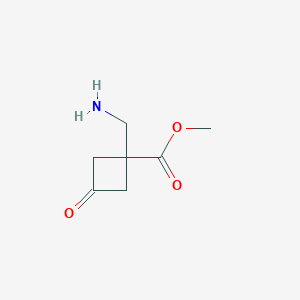
![2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13088685.png)

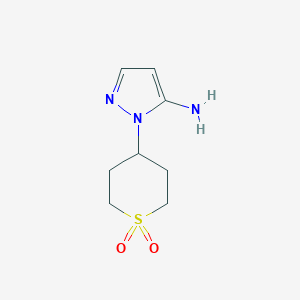

![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13088694.png)
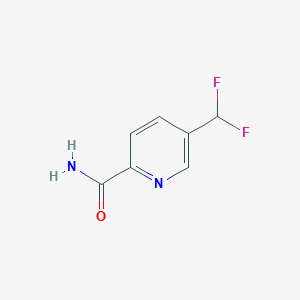
![4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid](/img/structure/B13088717.png)
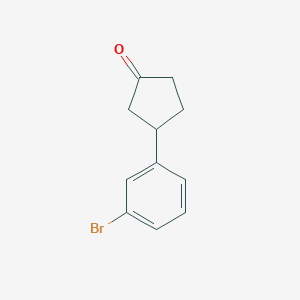
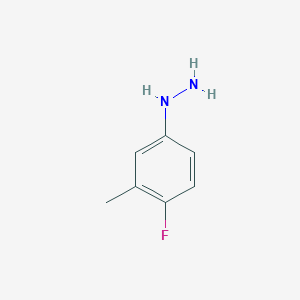
![5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one](/img/structure/B13088721.png)
![Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13088725.png)
